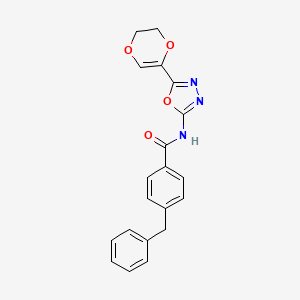

![molecular formula C8H10ClF3N2 B2837120 2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride CAS No. 2580230-19-7](/img/structure/B2837120.png)

2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

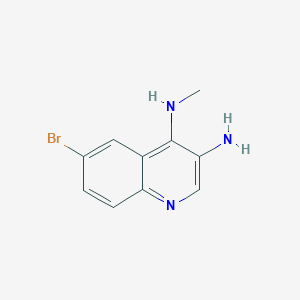

2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride (TFMPH) is an organic compound with a wide range of applications in scientific research . It is a white crystalline solid with a molar mass of 211.6 g/mol and a melting point of 151-153°C .

Synthesis Analysis

The synthesis of TFMPH is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMPH contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

TFMPH is widely used in organic synthesis, as a reagent for the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of drugs and other pharmaceuticals.Physical And Chemical Properties Analysis

TFMPH is a white crystalline solid with a molar mass of 211.6 g/mol and a melting point of 151-153°C . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications

- 2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine hydrochloride (TFMPH) is widely used in organic synthesis. It serves as a reagent for preparing heterocyclic compounds, which are essential building blocks in drug discovery and materials science .

- These findings suggest that TFMPH derivatives could be promising candidates for treating fibrotic diseases .

Organic Synthesis and Heterocyclic Compounds

Anti-Fibrosis Research

Solvent-Free Synthesis

Storage and Handling

Mechanism of Action

Safety and Hazards

Future Directions

The demand for TFMPH derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

properties

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-5-6(1-3-12)2-4-13-7;/h2,4-5H,1,3,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVMBJRSGFIYRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2837043.png)

![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)

![5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837046.png)

![N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2837047.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2837052.png)

![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2837054.png)

![6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2837056.png)